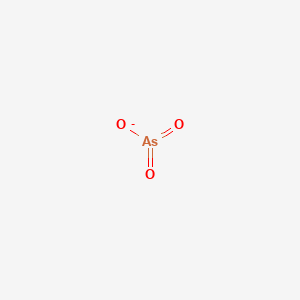

Arsenate(2-), trioxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arsenate(2-), trioxo- is a chemical compound with the formula AsO₄³⁻. It is a form of arsenic that exists in the pentavalent state. Arsenate compounds are commonly found in the environment, particularly in areas with high levels of arsenic contamination. They are known for their toxicity and are often studied for their environmental and health impacts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arsenate compounds can be synthesized through the oxidation of arsenite (AsO₃³⁻) using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure complete oxidation.

Industrial Production Methods: Industrial production of arsenate compounds often involves the treatment of arsenic-containing ores with strong oxidizing agents. For example, arsenopyrite (FeAsS) can be roasted in the presence of air to produce arsenic trioxide (As₂O₃), which is then dissolved in water and treated with an oxidizing agent to form arsenate .

Types of Reactions:

Oxidation: Arsenate can be reduced to arsenite (AsO₃³⁻) under reducing conditions.

Reduction: Arsenate can undergo reduction reactions, particularly in the presence of reducing agents like thiols.

Substitution: Arsenate can substitute for phosphate in biological systems due to their similar chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Thiols, such as glutathione and dithiothreitol.

Reaction Conditions: Aqueous medium, controlled pH, and temperature.

Major Products:

Oxidation: Arsenite (AsO₃³⁻).

Reduction: Arsenite (AsO₃³⁻).

Substitution: Arsenate can replace phosphate in biological molecules, leading to the formation of arsenylated compounds.

Wissenschaftliche Forschungsanwendungen

Arsenate compounds have a wide range of applications in scientific research:

Chemistry: Used as reagents in various chemical reactions and as standards in analytical chemistry.

Biology: Studied for their effects on biological systems, particularly their ability to substitute for phosphate in metabolic processes.

Medicine: Investigated for their potential use in cancer treatment, particularly in the form of arsenic trioxide (As₂O₃), which is used to treat acute promyelocytic leukemia.

Industry: Used in the production of pesticides, herbicides, and wood preservatives.

Wirkmechanismus

Arsenate exerts its effects primarily by mimicking phosphate, which allows it to interfere with phosphate-dependent processes in biological systems. It can inhibit enzymes that require phosphate, disrupt ATP production, and induce oxidative stress. The molecular targets include various enzymes involved in cellular metabolism and energy production .

Vergleich Mit ähnlichen Verbindungen

Phosphate (PO₄³⁻): Essential for life, involved in energy transfer and storage.

Arsenite (AsO₃³⁻): More toxic than arsenate, commonly found in contaminated water sources.

Arsenic Trioxide (As₂O₃): Used in medicine for cancer treatment.

Eigenschaften

CAS-Nummer |

11137-68-1 |

|---|---|

Molekularformel |

AsO3- |

Molekulargewicht |

122.920 g/mol |

InChI |

InChI=1S/AsHO3/c2-1(3)4/h(H,2,3,4)/p-1 |

InChI-Schlüssel |

VOTFXKJPNQELOG-UHFFFAOYSA-M |

Kanonische SMILES |

[O-][As](=O)=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)